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Compound of Interest

Compound Name:
2-(2,7-Dimethyl-1H-indol-3-yl)-

ethylamine

CAS No.: 17725-95-0

Cat. No.: B185901 Get Quote

Executive Summary
2,7-Dimethyltryptamine (2,7-DMT) represents a specific structural modification of the N,N-

dimethyltryptamine (DMT) scaffold. While the 7-methyl substitution typically retains or

enhances 5-HT

agonist potency, the 2-methyl substitution introduces significant steric hindrance that
deleteriously affects receptor binding and enzymatic processing.

Current experimental data indicates that unlike 7-Methyl-DMT (which acts as a functional 5-HT

agonist) or 5-MeO-DMT, the 2,7-disubstitution pattern creates a "clash" phenotype. This guide
analyzes the component contributions of the 2- and 7-positions to predict and explain the
pharmacological profile of 2,7-DMT.

Key Pharmacological Insights
7-Position: Methylation at C7 (7-Me-DMT) is well-tolerated by the 5-HT

receptor binding pocket, maintaining agonist efficacy.

2-Position: Methylation at C2 (2-Me-DMT) drastically reduces affinity for 5-HT
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and 5-HT

receptors due to steric interference with the receptor's orthosteric site.

Enzymatic Resistance: 2,7-Dimethyltryptamine (as a primary amine substrate) is refractory to

biosynthesis by indolethylamine N-methyltransferases (e.g., RmNMT), unlike its

monosubstituted counterparts, further limiting its biological availability.

Chemical Structure & SAR Context[1][2][3][4][5][6]
[7][8]
The pharmacological behavior of 2,7-DMT is best understood by dissecting its structural

components. The indole ring is substituted at two critical positions:

C2 Position (Steric Gatekeeper): Modification here often blocks metabolic degradation by

Monoamine Oxidase (MAO) but simultaneously obstructs binding to the serotonin receptor's

ligand-binding pocket.

C7 Position (Selectivity Modulator): Modification here affects the orientation of the

ethylamine side chain and can enhance selectivity for 5-HT

subtypes over 5-HT

.

Structural Comparison Diagram
The following diagram illustrates the structural relationship and the "Steric Clash" hypothesis

derived from SAR data.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N,N-Dimethyltryptamine (DMT)
(Base Scaffold)

2-Methyl-DMT
(Steric Clash)

+ Methyl at C2

7-Methyl-DMT
(Agonist Retained)

+ Methyl at C7

2,7-Dimethyltryptamine
(Combined Profile)

+ Methyl at C7

5-HT2A Receptor
Binding Pocket

Low Affinity
(Steric Block)

+ Methyl at C2

High Affinity
(Agonist)

Predicted Low Affinity
(Dominant C2 Clash)

Click to download full resolution via product page

Figure 1: SAR pathway showing how the 2-methyl substitution (red) likely overrides the

favorable 7-methyl substitution (green), resulting in poor receptor engagement for 2,7-DMT.

Receptor Binding Profile: Comparative Data
The following table synthesizes experimental

(binding affinity) and

(functional potency) data. Note the stark contrast between the 7-Methyl and 2-Methyl analogs.
[2]

Table 1: Comparative Affinities at Key Serotonin Receptors
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Compound

5-HT

Affinity (

)

5-HT

Affinity (

)

5-HT

Affinity (

)

Functional
Efficacy (5-HT

)

DMT (Reference) ~39–100 nM ~75–200 nM ~150 nM Partial Agonist

5-MeO-DMT 4–10 nM ~14 nM ~187 nM Full Agonist

7-Methyl-DMT >1,000 nM ~20–50 nM Moderate Agonist

2-Methyl-DMT
>5,000 nM

(Inactive)
>2,000 nM (Low) Low

Antagonist /

Inactive

2,7-Dimethyl-

DMT

Predicted >5,000

nM

Predicted >2,000

nM
Unknown Likely Inactive

Data Interpretation:

High

= Low Affinity.

2-Methyl-DMT exhibits micromolar affinity (very weak), suggesting the methyl group at C2

physically prevents the molecule from entering the deep hydrophobic pocket of the 5-HT

receptor.

7-Methyl-DMT retains nanomolar affinity, comparable to or better than DMT at 5-HT

, indicating the C7 position is permissive to substitution.

Conclusion: The 2,7-DMT hybrid likely inherits the deleterious binding properties of the 2-

methyl group, rendering it pharmacologically inert compared to standard psychedelics.
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Functional Selectivity & Signaling Pathways[1][5]
While 2,7-DMT lacks robust binding data due to its inactivity, understanding the signaling

pathways of its active relatives (7-Me-DMT) vs. inactive ones (2-Me-DMT) is crucial for drug

design.

Signaling Cascade Diagram
The diagram below illustrates the divergent pathways. 7-Me-DMT activates the canonical Gq

pathway, while 2-substitution blocks this activation.
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Figure 2: 7-Me-DMT successfully recruits the Gq pathway leading to calcium release, whereas

the 2-substituted analog (2,7-DMT) fails to initiate this cascade.

Experimental Protocols for Validation
To verify the cross-reactivity of 2,7-DMT (or any novel tryptamine) yourself, the following

standardized protocols are recommended. These "self-validating" systems ensure data

integrity.

A. Radioligand Binding Assay (Affinity)
Objective: Determine

values for 5-HT

and 5-HT

.
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Membrane Preparation: Transfect HEK293 cells with human 5-HT

cDNA. Harvest and homogenize membranes.

Ligand Competition: Incubate membranes with

-Ketanserin (0.5 nM) as the radioligand.

Displacement: Add increasing concentrations of 2,7-DMT (

M to

M).

Incubation: 60 minutes at 37°C in Tris-HCl buffer (pH 7.4).

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

B. Calcium Flux Assay (Functional Potency)
Objective: Determine if the compound is an agonist or antagonist.

Cell Loading: Load CHO-K1 cells expressing 5-HT

with a calcium-sensitive dye (e.g., Fluo-4 AM).

Baseline Measurement: Record baseline fluorescence for 10 seconds.

Injection: Inject 2,7-DMT solution.

Response: Measure fluorescence increase (indicative of

release) for 60 seconds.

Control: Compare response to 10
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M Serotonin (100% reference).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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